molecular formula C8H5Cl2N B14076941 7,5-Dichloro-7aH-indole

7,5-Dichloro-7aH-indole

Cat. No.: B14076941
M. Wt: 186.03 g/mol
InChI Key: BIOUZHQLICNPDQ-UHFFFAOYSA-N
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Description

7,5-Dichloro-7aH-indole is a chemical compound with the molecular formula C8H5Cl2N. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is characterized by the presence of two chlorine atoms at the 7 and 5 positions of the indole ring, which can influence its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,5-Dichloro-7aH-indole typically involves the chlorination of indole derivatives. One common method is the Leimgruber–Batcho indole synthesis, which involves the reaction of o-nitrotoluene with ethyl glyoxylate to form an intermediate, followed by cyclization and reduction steps . The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

7,5-Dichloro-7aH-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring .

Mechanism of Action

The mechanism of action of 7,5-Dichloro-7aH-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,5-Dichloro-7aH-indole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C8H5Cl2N

Molecular Weight

186.03 g/mol

IUPAC Name

5,7-dichloro-7aH-indole

InChI

InChI=1S/C8H5Cl2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,8H

InChI Key

BIOUZHQLICNPDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=C(C2N=C1)Cl)Cl

Origin of Product

United States

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